Vanadium iodide (VI2)

説明

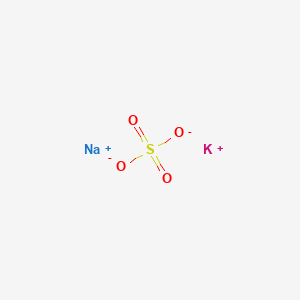

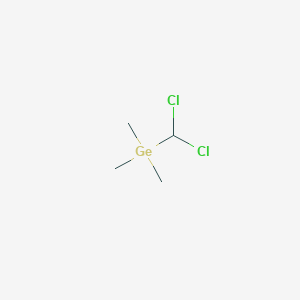

Vanadium (II) iodide is an inorganic compound with the formula VI2 . It appears as a black micaceous solid . The compound adopts the cadmium iodide structure, featuring octahedral V (II) centers . A known variant of this compound is its hexahydrate [V(H2O)6]I2, an aquo complex, which forms red-violet crystals .

Synthesis Analysis

The original synthesis of VI2 involved the reaction of the elements . Solvated vanadium (II) iodides can be prepared by reducing vanadium (III) chlorides with trimethylsilyl iodide . It also reacts with anhydrous ammonia to yield a hexaammine complex .Molecular Structure Analysis

Vanadium iodide adopts the cadmium iodide structure, featuring octahedral V (II) centers . The hexahydrate [V(H2O)6]I2, an aquo complex, is also known . It forms red-violet crystals .Chemical Reactions Analysis

Vanadium (III) iodide is generated by the reaction of vanadium powder with iodine at around 500 °C . When solid samples are heated, the gas contains VI4, which is probably the volatile vanadium component in the vapor transport method . Thermal decomposition of the triiodide leaves a residue of vanadium (II) iodide .Physical And Chemical Properties Analysis

Vanadium iodide (VI2) is a black micaceous solid . It has a density of 5.44 g/cm3 . The compound is known to adopt the cadmium iodide structure .科学的研究の応用

Electronic and Magnetic Properties : Vanadium iodide (VI2) monolayers show promising applications in low-dimensional magnetism and spintronics due to their semiconducting nature and antiferromagnetic ordering. This is significant for studying two-dimensional magnetism and investigating the spin Hall effect in monolayer limits (Zhou et al., 2022).

Analytical Chemistry : Vanadium iodide plays a role in analytical chemistry, as demonstrated in the determination of vanadium(V) and molybdenum(VI) using Landolt-type reactions involving bromate, iodide, and ascorbic acid (Qihua, Bo, & Yuyong, 1989).

Coordination Chemistry : Research has explored vanadium iodide in various coordination complexes, such as iodo(phthalocyaninato)vanadium(III), showcasing its utility in creating unique molecular structures (Ejsmont & Kubiak, 1998).

Preparation of Vanadium(II) Iodides : Studies on the preparation of new vanadium(II) iodides and their structures have been conducted, further demonstrating the versatility of vanadium iodide in inorganic synthesis (Hitchcock et al., 1994).

Oxidation Reactions : Vanadium iodide has been studied in oxidation reactions, such as the copper(II)-catalyzed oxidation of iodide ions by the vanadium(V) ion in aqueous solutions, showing its reactivity and potential in chemical transformations (Kimura, Shiga, & Tsukahara, 1998).

Environmental Geochemistry : Vanadium iodide is significant in geochemical processes, with vanadium contributing as a redox tracer in Earth science disciplines. It helps understand the Earth's accretion history, mantle-crust interactions, and surface environment evolution (Huang, Huang, Evans, & Glasauer, 2015).

Magnetism in 2D Materials : Vanadium triiodide (VI3) demonstrates robust ferromagnetism in thin layers, including monolayers. This opens up possibilities for engineering magnetic phenomena in two-dimensional materials (Lin et al., 2021).

Safety And Hazards

Vanadium iodide should be handled with care. If inhaled, the victim should be moved into fresh air . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .

特性

IUPAC Name |

vanadium(2+);diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.V/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFNQCZRUJTCOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

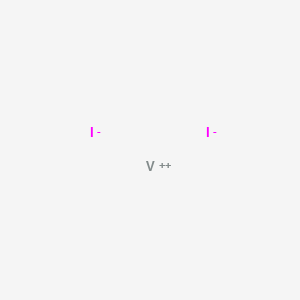

[V+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.7504 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium diiodide | |

CAS RN |

15513-84-5 | |

| Record name | Vanadium iodide (VI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium iodide (VI2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium iodide (VI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)